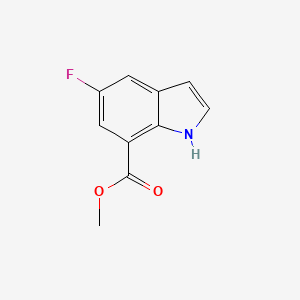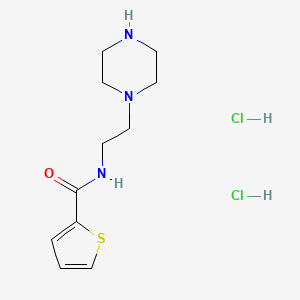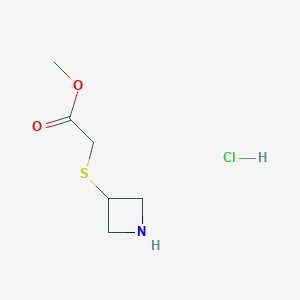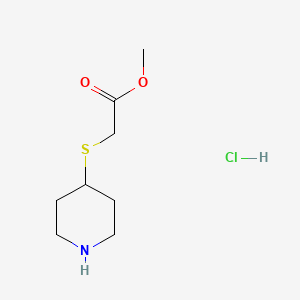
Methyl 5-fluoro-1H-indole-7-carboxylate
Overview
Description
“Methyl 5-fluoro-1H-indole-7-carboxylate” is a chemical compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They have been found in many important synthetic drug molecules .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . The reaction of certain compounds in the presence of SnCl2 and NaOAc in THF provided a related compound, methyl 1-hydroxyindole-3-carboxylate, in a good yield .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8FNO2 . The average mass is 193.174 Da and the monoisotopic mass is 193.053909 Da .Chemical Reactions Analysis
The electrochemical behavior of these compounds indicated that by varying the electronic properties of the substitution, the anodic peak potential of the electrophore can be modified .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 193.18 g/mol . The storage temperature is at room temperature under an inert atmosphere .Scientific Research Applications
Methyl 5-fluoro-1H-indole-7-carboxylate has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, including indole-7-carboxamides, indole-7-carboxamides, and indole-7-carboxylates. It has also been used as a starting material for the synthesis of a variety of biologically active compounds, including inhibitors of the enzyme phosphatidylinositol 3-kinase (PI3K). In addition, this compound has been used as a building block for the synthesis of a variety of drugs, including anticonvulsants and anti-inflammatory agents.
Mechanism of Action
Target of Action
Methyl 5-fluoro-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives like this compound could potentially influence a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. It’s important to consider these factors when studying the action of this compound .
Advantages and Limitations for Lab Experiments
Methyl 5-fluoro-1H-indole-7-carboxylate is a versatile organic compound that can be used as a building block for the synthesis of a variety of compounds. It has several advantages for lab experiments, including its low cost, ease of synthesis, and wide availability. In addition, it is a relatively stable compound, making it suitable for long-term storage. Its main limitation is its toxicity, which can be dangerous if not handled properly.
Future Directions
Methyl 5-fluoro-1H-indole-7-carboxylate has a wide range of potential applications in the field of scientific research, and there are a number of future directions that could be explored. For example, further research could be conducted into the synthesis of new compounds using this compound as a building block. In addition, further research could be conducted into the biochemical and physiological effects of this compound and its derivatives. Finally, further research could be conducted into the development of new drugs and therapies based on this compound and its derivatives.
Safety and Hazards
properties
IUPAC Name |
methyl 5-fluoro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKPCFVRJNCQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)

![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)

![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)
